4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S3/c28-21(16-9-11-17(12-10-16)33(29,30)27-13-5-1-2-6-14-27)26-23-25-19(15-31-23)22-24-18-7-3-4-8-20(18)32-22/h3-4,7-12,15H,1-2,5-6,13-14H2,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYMQGASBRNMMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzamide Core: This can be achieved by reacting 4-aminobenzamide with appropriate sulfonyl chlorides under basic conditions.
Introduction of the Benzo[d]thiazol-2-yl and Thiazol-2-yl Groups: These groups can be introduced through nucleophilic substitution reactions, often using benzo[d]thiazol-2-yl halides and thiazol-2-yl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the azepan-1-ylsulfonyl group.
Reduction: Reduction reactions can target the nitro groups if present in the benzamide core.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Amines or hydroxylamines can be formed.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, 4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Cyclopentanamide substitution () retains adenosine receptor binding despite replacing benzamide, suggesting the sulfonyl group in the target compound may serve a distinct role in target interaction .
Key Observations :
Physicochemical and Pharmacokinetic Considerations
- Piperazine analogs (XLogP3 ~3.5) offer better solubility .
Biological Activity
4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide is a complex organic compound notable for its potential biological activities. This compound features an intricate structure that includes an azepane ring, a sulfonamide group, and a benzo[d]thiazole moiety, which collectively enhance its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 493.61 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit enzymes associated with disease progression, which could lead to therapeutic effects.
- Receptor Modulation : It can bind to various receptors, influencing signal transduction pathways and metabolic processes.
Biological Activities
Research indicates that 4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide exhibits several notable biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Anticancer Potential : The structural components suggest potential applications in cancer therapy.
Comparative Biological Activity Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide | Azepane ring, sulfonamide group, benzo[d]thiazole moiety | Potential anticancer, antimicrobial |
| N-(benzo[d]thiazol-2-yl)benzamide | Lacks azepane ring but retains thiazole | Antimicrobial properties |
| 5-Sulfamoylbenzo[d]thiazole | Contains sulfamoyl instead of sulfonamide | Anti-inflammatory activity |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of compounds similar to 4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide. For instance:
- Antibacterial Screening : Compounds with similar structures demonstrated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. In one study, compounds were evaluated for their ability to inhibit bacterial growth, yielding IC50 values ranging from 1.13 µM to 6.28 µM against various strains .
- Enzyme Inhibition Studies : The compound's potential as an acetylcholinesterase (AChE) inhibitor was assessed, revealing significant activity compared to standard drugs. This suggests implications for neurodegenerative disease treatment .
- Anticancer Activity : Preliminary investigations into the anticancer properties indicate that the compound may inhibit cell proliferation in certain cancer cell lines, warranting further exploration in clinical settings .
Q & A
Q. What are the key considerations for optimizing the synthesis yield of 4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide?
To maximize yield, focus on:
- Temperature control : Reactions often require precise thermal conditions (e.g., 60–80°C for sulfonylation steps) to avoid side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates, while ethanol/water mixtures aid in crystallization .
- Catalyst use : Triethylamine or DMAP can accelerate amide coupling reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures purity (>95%) .
Q. Which analytical techniques are critical for structural characterization of this compound?
- NMR spectroscopy : H and C NMR confirm the presence of azepane (δ 1.4–1.8 ppm), sulfonyl (δ 3.2–3.5 ppm), and thiazole (δ 7.8–8.2 ppm) groups .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 507.1243) .
- X-ray crystallography : Resolves stereochemistry of the benzamide-thiazole linkage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Solvent screening : Test solubility in DMSO (high), aqueous buffers (low), and ethanol (moderate) using UV-Vis spectroscopy .
- pH-dependent studies : Assess ionization of the sulfonyl group (pKa ~2.5) and benzamide (pKa ~10.2) to explain variability in polar solvents .
Q. What methodologies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with targets (e.g., COX-2, EGFR) .
- Substituent variation : Modify the azepane ring (e.g., methylation) or thiazole substituents (e.g., halogenation) to evaluate changes in IC50 values .
- Bioassays : Test antimicrobial activity via broth microdilution (MIC ≤8 µg/mL against S. aureus) .
Q. How can the mechanism of action be elucidated for this compound’s anticancer activity?
- Enzyme inhibition assays : Measure inhibition of tubulin polymerization (IC50 <1 µM) using fluorescence-based assays .
- Cell cycle analysis : Flow cytometry (propidium iodide staining) reveals G2/M arrest in HeLa cells .
- Western blotting : Quantify apoptosis markers (e.g., caspase-3 cleavage) .
Q. What strategies mitigate instability of this compound under physiological conditions?
- Degradation profiling : Use HPLC-MS to identify hydrolysis products (e.g., sulfonic acid derivatives) in simulated gastric fluid .
- Prodrug design : Introduce ester-protected sulfonyl groups to enhance stability .
Q. How should researchers address discrepancies in reported biological activity across studies?
Q. What advanced techniques detect low-abundance degradation products during long-term storage?
- LC-MS/MS with MRM : Targets specific degradation markers (e.g., oxidized thiazole, m/z 523.1201) .
- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and monitor changes .
Q. How can synergistic effects with existing therapeutics be systematically explored?
- Combinatorial screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices with doxorubicin or cisplatin .
- Transcriptomic profiling : RNA-seq identifies pathways (e.g., PI3K/AKT) potentiated by the compound .
Q. What approaches ensure selectivity for target enzymes over off-target proteins?
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., DiscoverX) to quantify inhibition (% activity at 1 µM) .
- Proteomic pull-down assays : Use biotinylated analogs to capture binding partners in cell lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
